molecular formula C22H20N4O5 B283731 ETHYL 4-[(4Z)-4-[(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)METHYLIDENE]-3,5-DIOXOPYRAZOLIDIN-1-YL]BENZOATE

ETHYL 4-[(4Z)-4-[(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)METHYLIDENE]-3,5-DIOXOPYRAZOLIDIN-1-YL]BENZOATE

Cat. No.: B283731
M. Wt: 420.4 g/mol
InChI Key: MLTAZXJWHOHOPP-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-{4-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-3,5-dioxo-1-pyrazolidinyl}benzoate is a complex organic compound that features a benzimidazole core, a pyrazolidine ring, and a benzoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[(4Z)-4-[(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)METHYLIDENE]-3,5-DIOXOPYRAZOLIDIN-1-YL]BENZOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable aldehyde under acidic conditions.

    Formation of the Pyrazolidine Ring: The pyrazolidine ring can be formed by reacting hydrazine with a diketone.

    Coupling Reaction: The benzimidazole and pyrazolidine intermediates are then coupled using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of a base.

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{4-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-3,5-dioxo-1-pyrazolidinyl}benzoate can undergo various chemical reactions, including:

    Oxidation: The benzimidazole and pyrazolidine rings can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the benzimidazole and pyrazolidine rings.

    Reduction: Reduced forms of the benzimidazole and pyrazolidine rings.

    Substitution: Substituted esters or amides.

Scientific Research Applications

Ethyl 4-{4-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-3,5-dioxo-1-pyrazolidinyl}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 4-[(4Z)-4-[(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)METHYLIDENE]-3,5-DIOXOPYRAZOLIDIN-1-YL]BENZOATE involves its interaction with specific molecular targets. The benzimidazole core can bind to DNA and proteins, disrupting their normal function. The pyrazolidine ring can interact with enzymes, inhibiting their activity. These interactions can lead to various biological effects, such as inhibition of cell growth and induction of apoptosis .

Comparison with Similar Compounds

Ethyl 4-{4-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-3,5-dioxo-1-pyrazolidinyl}benzoate can be compared with other similar compounds, such as:

The uniqueness of ETHYL 4-[(4Z)-4-[(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)METHYLIDENE]-3,5-DIOXOPYRAZOLIDIN-1-YL]BENZOATE lies in its combination of the benzimidazole and pyrazolidine rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H20N4O5

Molecular Weight

420.4 g/mol

IUPAC Name

ethyl 4-[(4Z)-4-[(1,3-dimethyl-2-oxobenzimidazol-5-yl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate

InChI

InChI=1S/C22H20N4O5/c1-4-31-21(29)14-6-8-15(9-7-14)26-20(28)16(19(27)23-26)11-13-5-10-17-18(12-13)25(3)22(30)24(17)2/h5-12H,4H2,1-3H3,(H,23,27)/b16-11-

InChI Key

MLTAZXJWHOHOPP-WJDWOHSUSA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC4=C(C=C3)N(C(=O)N4C)C)/C(=O)N2

SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC4=C(C=C3)N(C(=O)N4C)C)C(=O)N2

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC4=C(C=C3)N(C(=O)N4C)C)C(=O)N2

Origin of Product

United States

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